N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The trifluoromethyl group enhances the metabolic stability, lipophilicity, and binding selectivity of the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyltrimethylsilane (TMSCF3) and a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the reactivity and stability of the resulting compounds .
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. Its unique structure allows it to modulate biological pathways, making it a candidate for drug discovery .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as absorption, distribution, metabolism, and excretion (ADME) .
Industry: Industrially, the compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins. This interaction can modulate various biological pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group.
Mefloquine: An antimalarial drug with a trifluoromethyl group.
Uniqueness: N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific structure, which combines the trifluoromethyl group with a benzodioxepine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C17H14F3NO3 |
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Molecular Weight |
337.29 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C17H14F3NO3/c18-17(19,20)12-3-1-4-13(10-12)21-16(22)11-5-6-14-15(9-11)24-8-2-7-23-14/h1,3-6,9-10H,2,7-8H2,(H,21,22) |
InChI Key |
LGIDKBYHTIXVGY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC1 |
Origin of Product |
United States |
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